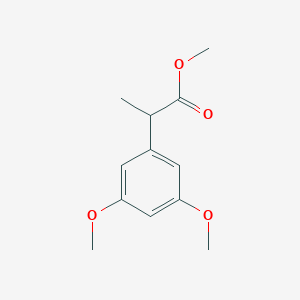![molecular formula C6H9F3O B2511032 [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol CAS No. 1934686-57-3](/img/structure/B2511032.png)
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C₆H₉F₃O It features a cyclopropyl ring substituted with a trifluoroethyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoroethylcyclopropyl aldehyde or carboxylic acid.
Reduction: Formation of trifluoroethylcyclopropyl derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
科学研究应用
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties that could be beneficial in treating various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but lacks the cyclopropyl ring.
Cyclopropylmethanol: Similar cyclopropyl structure but without the trifluoroethyl group.
Uniqueness: [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol is unique due to the combination of the trifluoroethyl group and the cyclopropyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)3-5(4-10)1-2-5/h10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSUZSYEVJHDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)
![Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2510953.png)
![ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2510955.png)
![4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2510956.png)
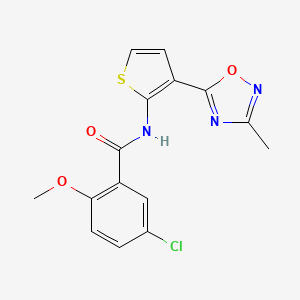
![5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide](/img/structure/B2510960.png)
![methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate](/img/structure/B2510962.png)
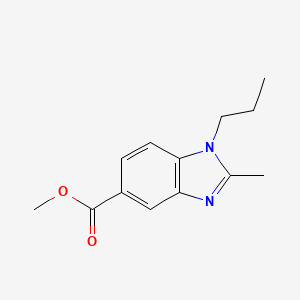
![(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2510964.png)
![3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2510965.png)
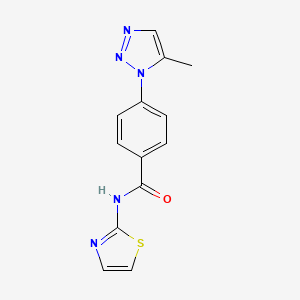
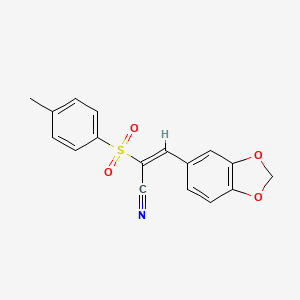
![3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2510970.png)
